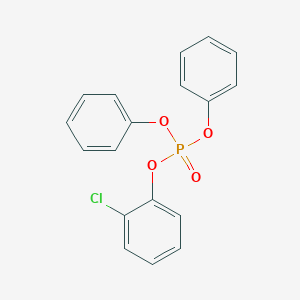

o-Chlorophenyl diphenyl phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

115-85-5 |

|---|---|

Molecular Formula |

C18H14ClO4P |

Molecular Weight |

360.7 g/mol |

IUPAC Name |

(2-chlorophenyl) diphenyl phosphate |

InChI |

InChI=1S/C18H14ClO4P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H |

InChI Key |

NMPAICLYKOKXAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |

Other CAS No. |

115-85-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of o-Chlorophenyl diphenyl phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of o-Chlorophenyl diphenyl phosphate, a significant organophosphate compound. This document details a plausible synthetic route, outlines comprehensive characterization methodologies, and presents key data in a structured format for ease of reference and comparison.

Introduction

This compound is an aryl phosphate ester with potential applications in various fields, including medicinal chemistry and materials science. Its structural features, comprising a chlorinated phenyl group and two unsubstituted phenyl groups attached to a phosphate core, impart unique physicochemical properties that are of interest for the development of novel bioactive molecules and functional materials. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of this and related compounds.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reaction of diphenyl phosphorochloridate with o-chlorophenol. This method offers a direct and high-yielding route to the desired product. An alternative, though potentially less selective, approach involves the sequential reaction of phosphorus oxychloride with phenol and then o-chlorophenol.

Recommended Synthetic Protocol

A recommended laboratory-scale synthesis is outlined below, based on established methodologies for the preparation of analogous triaryl phosphates.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Diphenyl phosphorochloridate | 268.65 | 10 | 2.69 g |

| o-Chlorophenol | 128.56 | 11 | 1.41 g |

| Triethylamine | 101.19 | 12 | 1.68 mL |

| Dichloromethane (anhydrous) | - | - | 50 mL |

Experimental Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add o-chlorophenol (1.41 g, 11 mmol) and anhydrous dichloromethane (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.68 mL, 12 mmol) to the stirred solution.

-

In a separate flask, dissolve diphenyl phosphorochloridate (2.69 g, 10 mmol) in anhydrous dichloromethane (20 mL).

-

Add the diphenyl phosphorochloridate solution dropwise to the o-chlorophenol solution at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Expected Yield: 85-95%

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Value |

| Molecular Formula | C18H14ClO4P[1] |

| Molecular Weight | 360.73 g/mol [1] |

| Appearance | Colorless to pale yellow oil or solid |

| Melting Point | Not available in searched literature |

| Boiling Point | Not available in searched literature |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 3.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | m | 14H | Aromatic protons (phenyl and o-chlorophenyl) |

Table 3.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 150.5 (d) | C-O (P-O-C, phenyl) |

| 147.0 (d) | C-O (P-O-C, o-chlorophenyl) |

| 130.5 | Aromatic CH |

| 129.8 | Aromatic CH |

| 127.5 | C-Cl (o-chlorophenyl) |

| 125.8 | Aromatic CH |

| 121.0 (d) | Aromatic CH |

| 120.5 (d) | Aromatic CH |

Note: (d) indicates a doublet due to phosphorus-carbon coupling.

Table 3.2.3: Predicted ³¹P NMR Spectral Data (CDCl₃, 162 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| -10 to -15 | P=O |

Table 3.2.4: Predicted FT-IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3040 | Aromatic C-H stretch |

| 1590, 1490, 1450 | Aromatic C=C stretch |

| 1300 - 1250 | P=O stretch |

| 1200 - 1100 | P-O-C (aryl) stretch |

| 1050 - 950 | P-O-Ph stretch |

| 770 - 730 | C-Cl stretch |

| 750 - 690 | Aromatic C-H out-of-plane bend |

Table 3.2.5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 360/362 | [M]⁺, [M+2]⁺ (presence of Chlorine) |

| 251 | [(C6H5O)2PO2]⁺ |

| 170 | [(C6H5O)PO2H]⁺ |

| 128/130 | [ClC6H4O]⁺ |

| 94 | [C6H5OH]⁺ |

| 77 | [C6H5]⁺ |

Experimental and Logical Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The presented data, while partially predictive due to limited specific literature, is based on sound chemical principles and data from closely related analogues. This document is intended to be a valuable resource for researchers, enabling the reliable preparation and characterization of this compound for further investigation in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Physicochemical Properties of o-Chlorophenyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Chlorophenyl diphenyl phosphate, a member of the organophosphate ester chemical class, is utilized in various industrial applications. A thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicological profile, and potential applications in drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details standardized experimental protocols for their determination, and presents relevant biological pathways and experimental workflows. While experimental data for this specific isomer is limited in publicly available literature, this guide furnishes calculated values and outlines the methodologies required to obtain precise experimental data.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source | Data Type |

| Molecular Formula | C₁₈H₁₄ClO₄P | [1][2][3] | - |

| Molecular Weight | 360.73 g/mol | [1][2] | - |

| CAS Number | 115-85-5 | [1][3] | - |

| Appearance | Colorless crystals | [4] | Experimental (for Triphenyl Phosphate) |

| Melting Point | No Data Available | - | - |

| Boiling Point | No Data Available | - | - |

| Water Solubility | log10WS: -7.82 | [1] | Calculated |

| Octanol/Water Partition Coefficient (LogP) | 5.985 | [1] | Calculated |

| Vapor Pressure | No Data Available | - | - |

| Density | No Data Available | - | - |

Table 2: Experimental Physicochemical Data for Triphenyl Phosphate (CAS 115-86-6) for Comparison

| Property | Value | Source |

| Melting Point | 50 °C | [5] |

| Boiling Point | 413.5 °C | [5] |

| Water Solubility | 1.9 mg/L (25 °C) | [5] |

| Octanol/Water Partition Coefficient (Log KOW) | 4.6 (20 °C) | [5] |

| Vapor Pressure | 8.5 x 10⁻⁴ Pa (25 °C) | [5] |

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining key properties, primarily based on the OECD Guidelines for the Testing of Chemicals.[6]

Melting Point Determination (OECD TG 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This method involves heating a small, powdered sample of the substance and observing the temperature range over which melting occurs.

Apparatus:

-

Melting point apparatus (capillary tube method or hot stage)

-

Calibrated thermometer or temperature sensor

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Grind the dry sample to a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the last solid particle disappears (completion). The melting range provides an indication of purity.

Boiling Point Determination (OECD TG 103)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This can be determined by distillation or by using a dynamic method that measures the temperature of vapor-liquid equilibrium.

Apparatus:

-

Distillation flask

-

Condenser

-

Calibrated thermometer or temperature sensor

-

Heating mantle

-

Ebulliometer (for high precision)

Procedure (Distillation Method):

-

Place a measured volume of the liquid in the distillation flask along with boiling chips.

-

Assemble the distillation apparatus.

-

Heat the flask gently to bring the liquid to a boil.

-

The boiling point is the constant temperature recorded on the thermometer as the liquid and vapor are in equilibrium during distillation.

-

Record the atmospheric pressure at the time of the measurement.

Water Solubility Determination (OECD TG 105)

Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The flask method is a common technique for this determination.

Apparatus:

-

Shaking flasks with stoppers

-

Constant temperature water bath or incubator

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)

Procedure (Flask Method):

-

Add an excess amount of the test substance to a flask containing a known volume of water.

-

Seal the flask and agitate it in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved material to settle.

-

Separate the aqueous phase from the undissolved solid by centrifugation or filtration, ensuring no solid particles are carried over.

-

Determine the concentration of the substance in the clear aqueous solution using a suitable analytical method.

Octanol-Water Partition Coefficient (LogP) Determination (OECD TG 117)

Principle: The octanol-water partition coefficient (Kow or P) is the ratio of the concentration of a chemical in octanol and water at equilibrium. It is a key parameter for predicting the environmental partitioning and bioaccumulation potential of a substance. The HPLC method provides an indirect estimation of LogP.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Reference compounds with known LogP values

-

Methanol, water, and other necessary solvents

Procedure (HPLC Method):

-

Prepare a series of standard solutions of reference compounds with a range of known LogP values that bracket the expected LogP of the test substance.

-

Inject the standard solutions into the HPLC system and determine their retention times (t_R_).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the dead time.

-

Create a calibration curve by plotting the log(k) values of the reference compounds against their known LogP values.

-

Inject the test substance under the same chromatographic conditions and determine its retention time and calculate its log(k).

-

Use the calibration curve to determine the LogP of the test substance from its log(k) value.

Biological Signaling Pathways and Experimental Workflows

Organophosphate esters, as a class, are known to exert their biological effects through various mechanisms, most notably the inhibition of acetylcholinesterase (AChE). While specific data for this compound is scarce, the general pathways and experimental workflows for organophosphates are relevant.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Organophosphate compounds can induce oxidative stress, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7] This pathway is crucial in regulating cellular processes such as growth, differentiation, and apoptosis.[6]

Caption: General MAPK signaling pathway activated by organophosphate-induced oxidative stress.

Acetylcholinesterase Inhibition Assay Workflow

The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[8][9] The following diagram illustrates a typical experimental workflow for an in vitro AChE inhibition assay.[9][10][11]

References

- 1. 2-Chlorophenyl diphenyl phosphate (CAS 115-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cot.food.gov.uk [cot.food.gov.uk]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

"o-Chlorophenyl diphenyl phosphate" CAS number and molecular structure

An In-depth Technical Guide to o-Chlorophenyl diphenyl phosphate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, relevant experimental protocols, and logical workflows. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical Identity and Structure

This compound is an organophosphate ester. Organophosphate esters are a class of compounds used as flame retardants, plasticizers, and industrial catalysts.

-

Synonyms: (2-Chlorophenyl) diphenyl phosphate, 2-Chlorophenyl diphenyl phosphate, Phosphoric acid, 2-chlorophenyl diphenyl ester, NSC-2861[1][2][3]

The molecular structure consists of a central phosphate group bonded to three aryl groups: one o-chlorophenyl group and two phenyl groups.

Molecular Structure Representations:

-

SMILES: P(Oc1c(Cl)cccc1)(Oc2ccccc2)(Oc3ccccc3)=O[1]

-

InChI: InChI=1S/C18H14ClO4P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H[2][3]

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes its known properties. For context, properties of the related and more extensively studied compound, diphenyl phosphate (DPHP), are included where available.

| Property | Value | Source |

| Molecular Weight | 360.73 g/mol | [2] |

| Physical Form | Solid (predicted) | - |

| Boiling Point | 397°C (calculated for DPHP) | [4] |

| Melting Point | 67.5°C (experimental for DPHP) | [4] |

| Water Solubility | 143.6 mg/L (calculated for DPHP) | [4] |

| Vapour Pressure | 1.22 x 10⁻⁵ Pa (calculated for DPHP) | [4] |

| pKa | 3.88 (experimental for DPHP) | [4] |

Experimental Protocols

This section details relevant experimental methodologies for the synthesis and toxicological evaluation of aryl phosphate esters like this compound.

Synthesis Protocol: General Method for Chlorinated Diphenyl Phosphate

The following protocol is a general method for synthesizing chlorinated diphenyl phosphates based on the reaction of phenol with phosphorus oxychloride (POCl₃), which can be adapted for the specific synthesis of the o-chloro isomer.[5]

Materials:

-

Phenol

-

Phosphorus oxychloride (POCl₃)

-

Catalyst (e.g., Triphenylphosphine, Triphenylphosphine oxide)

-

Reaction vessel (reactor) equipped with heating and stirring capabilities

-

Distillation apparatus

Procedure:

-

Charge the reactor with phenol and phosphorus oxychloride (POCl₃). The typical molar ratio of phenol to POCl₃ is between 1:1 and 3:1.[5]

-

Add the catalyst to the reaction mixture. The amount of catalyst (e.g., triphenylphosphine and triphenylphosphine oxide) typically ranges from 0.5% to 8% of the phenol weight.[5]

-

Heat the mixture to a reaction temperature of 130-150°C.[5]

-

Maintain the temperature and stir the mixture for 2.5 to 5.5 hours.[5]

-

Monitor the reaction progress using Gas Chromatography (GC) to check for the consumption of phenol. The reaction is considered complete when the phenol content is less than 0.5%.[5]

-

Upon completion, cool the reaction solution.

-

Purify the final product, chlorinated diphenyl phosphate, via rectification (distillation).[5]

Caption: General workflow for the synthesis of chlorinated diphenyl phosphates.

Toxicological Protocol: Developmental Toxicity Assessment in Zebrafish

This protocol describes a method for evaluating the developmental toxicity of aryl phosphate esters, adapted from studies on diphenyl phosphate (DPHP).[6] The zebrafish (Danio rerio) model is frequently used due to its rapid development and optical transparency.

Materials:

-

Wild-type zebrafish embryos

-

This compound stock solution (in a suitable solvent like DMSO)

-

Embryo medium (e.g., E3 medium)

-

o-dianisidine staining solution

-

Stereomicroscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Reagents for RNA extraction and mRNA sequencing

Procedure:

-

Exposure:

-

Collect freshly fertilized zebrafish embryos.

-

At 24 hours post-fertilization (hpf), place embryos in multi-well plates containing embryo medium.

-

Expose embryos to a range of concentrations of this compound (and a vehicle control) until 72 hpf.

-

-

Hemoglobin Staining (Assessment of Anemia):

-

At 72 hpf, dechorionate the embryos manually.

-

Stain the embryos with o-dianisidine solution to visualize hemoglobin.

-

Image the pericardial region of each embryo under a stereomicroscope.[6]

-

Quantify the staining intensity using image analysis software to assess relative hemoglobin levels. A significant decrease in staining indicates potential anemia.[6]

-

-

Transcriptomic Analysis (mRNA-Sequencing):

-

Pool embryos from each exposure group at a specific time point (e.g., 72 hpf).

-

Extract total RNA from the pooled samples.

-

Perform mRNA-sequencing to analyze changes in gene expression profiles resulting from the chemical exposure.[6]

-

Analyze the data to identify disrupted biological pathways, such as those related to mitochondrial function or heme biosynthesis, which have been observed in DPHP toxicity studies.[6][7]

-

Biological Activity and Metabolism

This compound belongs to the class of aryl phosphate esters, which are known to undergo metabolic transformation. The primary metabolite of the widely used triphenyl phosphate (TPHP) is diphenyl phosphate (DPHP).[4][6] This metabolic conversion occurs through hydrolysis. It is plausible that this compound undergoes a similar metabolic process.

Toxicological studies on DPHP, the metabolite of TPHP, have shown that it can induce developmental toxicity, including cardiac defects and disruption of heme biosynthesis in zebrafish embryos, although its potency is generally lower than the parent compound TPHP.[6][7][8] Given the structural similarity, investigating the potential endocrine-disrupting effects and developmental toxicity of this compound is warranted.

Caption: Conceptual metabolic pathway of an aryl tri-phosphate ester.

References

- 1. This compound [drugfuture.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]

- 6. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Dual-Action Flame Retardancy of o-Chlorophenyl Diphenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Chlorophenyl diphenyl phosphate, a member of the aryl phosphate ester family, is a halogenated organophosphorus flame retardant that exhibits a dual-action mechanism to mitigate the flammability of polymeric materials. This technical guide provides an in-depth analysis of its core mechanism of action, leveraging data from analogous, well-studied aryl phosphates such as triphenyl phosphate (TPP) and resorcinol bis(diphenyl phosphate) (RDP) to elucidate its function. The guide details the synergistic contributions of its condensed-phase and gas-phase activities, presents quantitative data in structured tables, outlines comprehensive experimental protocols for mechanism evaluation, and provides visual representations of key pathways and workflows.

Core Mechanism of Action

This compound operates through two primary mechanisms that collectively reduce the flammability of the materials into which it is incorporated: condensed-phase action and gas-phase action. The presence of both phosphorus and chlorine is anticipated to provide synergistic flame retardant effects.

Condensed-Phase Mechanism: Char Formation and Insulation

In the condensed phase (the solid polymer), the flame retardant action is centered on promoting the formation of a stable, insulating char layer on the material's surface during combustion. This char layer acts as a physical barrier, achieving several critical functions:

-

Insulation: It insulates the underlying polymer from the heat of the flame, thereby slowing down the rate of pyrolysis.

-

Mass Transfer Barrier: It impedes the diffusion of flammable volatile decomposition products from the polymer to the flame front.

-

Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface, further stifling combustion.

Upon thermal decomposition, this compound, like other aryl phosphates, is believed to form phosphoric acid. This acid then catalyzes the dehydration of the polymer backbone, leading to cross-linking and the formation of a carbonaceous char.[1][2] The phosphoric acid can further condense to form polyphosphoric acid, which creates a glassy, molten layer on the combustion surface, enhancing the integrity and insulating properties of the char.[1][2]

Gas-Phase Mechanism: Radical Quenching

In the gas phase (the flame itself), the flame retardant works by interrupting the chemical chain reactions of combustion. During pyrolysis, volatile phosphorus-containing compounds and chlorinated species are released from the flame retardant.

The phosphorus compounds, primarily phosphorus oxides (e.g., PO•, PO₂•) and HPO₂ radicals, act as potent scavengers of the high-energy free radicals that propagate the combustion process, such as hydrogen (H•) and hydroxyl (OH•) radicals.[3] By converting these highly reactive species into less reactive ones, the flame retardant effectively quenches the flame.[3]

The chlorine atom in this compound also contributes to gas-phase inhibition. Upon decomposition, it can form halogen radicals (Cl•) which further scavenge H• and OH• radicals, similar to the action of phosphorus radicals, thus providing a synergistic flame-inhibiting effect.

Data Presentation: Flame Retardant Efficacy

Quantitative data on the flame retardant performance of aryl phosphates in various polymers is crucial for comparative analysis. The following tables summarize key flammability parameters from studies on TPP and RDP, which serve as proxies for this compound.

Table 1: Limiting Oxygen Index (LOI) Data for Polymers with Aryl Phosphate Flame Retardants

| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | Reference |

| High-Density Polyethylene (HDPE) | TPP | 10 | >21.0 | [4] |

| Polycarbonate/ABS (PC/ABS) | TPP | - | Superior to BDP | [5] |

| Polycarbonate/ABS (PC/ABS) | RDP | - | Superior to BDP | [5] |

| Polyethylene Terephthalate (PET) | Aryl Polyphosphonate | 5 | 32.4 | [1] |

| Polypropylene (PP)/CaCO₃ | Zinc Borate/Mg(OH)₂ | 10/10 | 29.4 |

LOI is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

Table 2: Cone Calorimetry Data for Polymers with Aryl Phosphate Flame Retardants

| Polymer Matrix | Flame Retardant | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | TTI (s) | Reference |

| Polymethyl Methacrylate (PMMA) | TPP | 10 | Reduced | Reduced | - | [4] |

| Epoxy Gelcoat | RDP/APP | 10 (total P) | 150-200 | 35-39 | Reduced | |

| Polypropylene (PP) | Melamine Pyrophosphate | - | Reduced | - | - | |

| Polyethylene (PE) | RDP (microencapsulated) | - | Reduced | - | - |

pHRR: Peak Heat Release Rate; THR: Total Heat Release; TTI: Time to Ignition.

Table 3: Thermogravimetric Analysis (TGA) Data for Polymers with Aryl Phosphate Flame Retardants

| Polymer Matrix | Flame Retardant | Atmosphere | Onset Decomposition Temp. (°C) | Char Yield at 800°C (%) | Reference |

| Polycarbonate (PC) | TPP | Air | Lower than pure PC | Increased graphite-like structure | [6] |

| Polycarbonate (PC) | RDP | Air | Lower than pure PC | Increased graphite-like structure | [6] |

| Epoxy Resin | RDP | Air | - | Increased | [7] |

| Polypropylene (PP) | Intumescent FR | - | - | Increased |

Experimental Protocols

The evaluation of the mechanism of action of flame retardants relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the flame-retarded polymer and quantify the amount of char formation. This is performed in accordance with standards such as ASTM E1131.[8][9][10]

Methodology:

-

A small sample of the material (typically 10-15 mg) is placed in a high-purity alumina or platinum pan.[9][11]

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from room temperature to 800°C or 1000°C).[11][12]

-

The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis, and an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.[9]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rates (from the derivative thermogravimetric, DTG, curve), and the final char yield.

Cone Calorimetry

Objective: To measure the heat release rate and other combustion parameters of a material under fire-like conditions, following standards like ASTM E1354.

Methodology:

-

A square specimen (typically 100 mm x 100 mm) of the flame-retarded polymer is prepared.

-

The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder on a load cell to continuously measure its mass.

-

The sample is exposed to a constant external heat flux (e.g., 35 kW/m² or 50 kW/m²) from a conical radiant heater.[11]

-

A spark igniter is positioned above the sample to ignite the flammable pyrolysis gases.

-

The combustion products are collected in an exhaust hood, and the oxygen concentration and flow rate are measured.

-

The heat release rate is calculated based on the principle of oxygen consumption calorimetry.

-

Key parameters recorded include:

-

Time to Ignition (TTI)

-

Heat Release Rate (HRR) and Peak Heat Release Rate (pHRR)

-

Total Heat Released (THR)

-

Mass Loss Rate (MLR)

-

Smoke Production Rate (SPR)

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile compounds produced during the thermal decomposition of the flame-retarded polymer, providing insights into the gas-phase mechanism.

Methodology:

-

A very small amount of the sample (microgram to milligram range) is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600°C or 800°C) in an inert atmosphere (helium).[6]

-

The pyrolysis products (pyrolysate) are swept directly into the injection port of a gas chromatograph (GC).

-

The pyrolysate is separated into its individual components as it passes through the GC column.

-

The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

The mass spectra are compared to spectral libraries to identify the chemical structure of the decomposition products, including phosphorus- and chlorine-containing species.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental procedures.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. gcf-scf.blog.univ-lorraine.fr [gcf-scf.blog.univ-lorraine.fr]

- 11. Gas chromatographic determination of phosphate-based flame retardants in styrene-based polymers from waste electrical and electronic equipment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. revues.imist.ma [revues.imist.ma]

Literature Review on o-Chlorophenyl diphenyl phosphate Toxicity: Data Scarcity and a Proposed Alternative

An extensive and systematic search of scientific literature, chemical databases, and regulatory agency records has revealed a significant lack of publicly available toxicological data for o-Chlorophenyl diphenyl phosphate (CAS 115-85-5). Despite its classification as an organophosphate flame retardant (OPFR), a class of compounds known for potential adverse health effects, specific quantitative toxicity values (e.g., LD50, NOAEL, LOAEL) and detailed experimental protocols for this particular ortho-chlorinated isomer are not available in the public domain.

This data gap prevents the creation of a comprehensive technical guide on the toxicity of this compound as originally requested. The core requirements of summarizing quantitative data in tabular form and detailing experimental methodologies cannot be fulfilled due to the absence of primary research studies investigating its specific toxicological profile.

Proposed Alternative: A Literature Review on Triphenyl Phosphate (TPHP) Toxicity

Given the lack of information on this compound, we propose to pivot this literature review to a closely related and extensively studied organophosphate flame retardant: Triphenyl phosphate (TPHP) . TPHP is a representative compound of the aryl phosphate ester class and has been the subject of numerous toxicological investigations. A review of TPHP would allow for a thorough and data-rich analysis that fulfills all the core requirements of the original request, including data presentation in tables, detailed experimental protocols, and visualization of relevant pathways.

A comprehensive review of TPHP would provide valuable insights for researchers, scientists, and drug development professionals into the toxicological properties of a key member of the OPFR class, which can serve as a relevant surrogate for understanding the potential hazards of related but less-studied compounds like this compound.

If you approve of this proposed change in scope, a full technical guide on the toxicity of Triphenyl Phosphate (TPHP) will be provided, adhering to all the specified formatting and content requirements.

Environmental Fate and Degradation of o-Chlorophenyl diphenyl phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of o-Chlorophenyl diphenyl phosphate (o-CPDP). Due to the limited availability of experimental data for o-CPDP, this guide incorporates data from structurally analogous organophosphate esters, primarily triphenyl phosphate (TPP) and cresyl diphenyl phosphate, to predict its environmental behavior. The guide covers the key processes of hydrolysis, photolysis, and biodegradation, and includes detailed experimental protocols for assessing these degradation pathways. Physicochemical properties and their influence on environmental partitioning and bioaccumulation potential are also discussed. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams. This document is intended to be a valuable resource for researchers and professionals involved in the environmental risk assessment of this compound.

Introduction

This compound (o-CPDP) is an organophosphate ester that may be used as a flame retardant and plasticizer. As with many compounds in this class, its potential release into the environment raises concerns about its persistence, mobility, and ultimate fate. Understanding the degradation pathways and environmental partitioning of o-CPDP is crucial for a thorough environmental risk assessment. This guide synthesizes available information and provides methodologies for further investigation.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. These properties influence its distribution in different environmental compartments (water, soil, air, biota).

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₁₄ClO₄P | - |

| Molecular Weight | 360.73 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 5.985 | Crippen Calculated Property[1] |

| Water Solubility (logS) | -7.82 (mol/L) | Crippen Calculated Property[1] |

| Vapor Pressure | Not available | - |

| Henry's Law Constant | Not available | - |

Environmental Degradation Pathways

The primary degradation pathways for organic chemicals in the environment are hydrolysis, photolysis, and biodegradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphate esters, the ester bond is susceptible to hydrolysis, leading to the formation of diphenyl phosphate and o-chlorophenol. The rate of hydrolysis is often pH-dependent.

While specific data for o-CPDP is unavailable, data for the analogous compound triphenyl phosphate (TPP) suggests that hydrolysis is more rapid under alkaline conditions.[2]

Analogous Data: Hydrolysis of Triphenyl Phosphate (TPP)

| pH | Half-life (t₁/₂) | Temperature (°C) | Reference |

| 5 | >28 days | 25 | OECD SIDS, 2002[2] |

| 7 | 19 days | 25 | OECD SIDS, 2002[2] |

| 9 | 3 days | 25 | OECD SIDS, 2002[2] |

Photolysis

Photolysis is the degradation of a molecule by light. Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis involves other light-absorbing species that generate reactive intermediates which then degrade the molecule of interest. Organophosphate esters that do not absorb light at wavelengths greater than 290 nm are not expected to undergo significant direct photolysis in the environment.[2]

The atmospheric photooxidation half-life for the analogous cresyl diphenyl phosphate is estimated to be 32.1 hours, assuming reaction with hydroxyl radicals.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. It is a key process in the removal of many organic pollutants from the environment. Organophosphate esters can be biodegraded under both aerobic and anaerobic conditions. The initial step in the biodegradation of aryl phosphates is often the hydrolysis of the ester linkage.

Data for TPP indicates that it is readily biodegradable under aerobic conditions.[2]

Analogous Data: Biodegradation of Triphenyl Phosphate (TPP)

| Condition | Degradation | Timeframe | Test System | Reference |

| Aerobic | 90% | 28 days | Ready Biodegradability Test (OECD 301C) | OECD SIDS, 2002[2] |

| Anaerobic | 31.1% (primary) | 3 days | River Sediment | OECD SIDS, 2002[2] |

Environmental Partitioning

The distribution of o-CPDP in the environment will be dictated by its partitioning behavior between water, soil/sediment, and air.

Soil and Sediment Sorption

The tendency of a chemical to adsorb to soil and sediment is described by the soil adsorption coefficient (Koc).[3] A high Koc value indicates that the chemical is likely to be immobile in soil and partition to sediment in aquatic systems.[3] The high calculated logP of o-CPDP (5.985) suggests a high potential for sorption to soil and sediment organic carbon.[1] For the analogous TPP, the log Koc is greater than 3.3 (Koc >2000), indicating it will be immobile in soil.[4]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from water.[5] Chemicals with a high logP are often more likely to bioaccumulate. The high logP of o-CPDP suggests a potential for bioaccumulation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable data on the environmental fate and degradation of chemicals.

Hydrolysis Testing

Objective: To determine the rate of hydrolysis of o-CPDP as a function of pH.

Methodology (based on OECD Guideline 111):

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add a stock solution of o-CPDP in a water-miscible solvent to the buffer solutions to achieve a final concentration that is less than half of its water solubility and allows for analytical detection.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At appropriate time intervals, collect replicate samples from each test solution.

-

Analysis: Analyze the concentration of o-CPDP and its primary hydrolysis products (diphenyl phosphate and o-chlorophenol) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the rate constants and half-lives for the hydrolysis of o-CPDP at each pH.

Photolysis Testing

Objective: To determine the rate of direct photolysis of o-CPDP in water.

Methodology (based on OECD Guideline 316):

-

UV-Visible Absorption Spectrum: Determine the UV-visible absorption spectrum of o-CPDP in purified water to identify if it absorbs light at wavelengths >290 nm.

-

Preparation of Test Solutions: Prepare a sterile, buffered aqueous solution of o-CPDP.

-

Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Prepare a dark control by wrapping a test vessel in aluminum foil and incubating it under the same conditions as the irradiated samples.

-

Sampling: At various time points, take samples from both the irradiated and dark control solutions.

-

Analysis: Analyze the concentration of o-CPDP in all samples.

-

Data Analysis: Calculate the first-order rate constant and the half-life of direct photolysis. The quantum yield can also be determined if the light intensity is measured.

Biodegradation Testing

Objective: To assess the ready biodegradability of o-CPDP in an aerobic aqueous medium.

Methodology (based on OECD Guideline 301B - CO₂ Evolution Test):

-

Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum.

-

Test Medium: Prepare a mineral salts medium containing the inoculum and o-CPDP as the sole source of organic carbon.

-

Test Setup: Set up replicate test flasks containing the test medium and a control flask without the test substance. Aerate the flasks with CO₂-free air.

-

CO₂ Trapping: Pass the effluent air from each flask through a CO₂-absorbing solution (e.g., barium hydroxide or sodium hydroxide).

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Analysis: Measure the amount of CO₂ produced in each flask at regular intervals by titrating the remaining hydroxide in the absorption solution.

-

Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum.

Visualizations

Caption: Hydrolysis of this compound.

Caption: Environmental fate workflow for o-CPDP.

Conclusion

The environmental fate of this compound is predicted to be influenced by its high lipophilicity, leading to significant partitioning to soil, sediment, and potentially biota. While specific experimental data for o-CPDP is lacking, information from analogous organophosphate esters suggests that it will likely undergo hydrolysis, particularly under alkaline conditions, and will be susceptible to biodegradation. Direct photolysis is expected to be a minor degradation pathway. The experimental protocols provided in this guide offer a framework for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Further research is crucial to definitively characterize the environmental behavior of o-CPDP.

References

- 1. Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Bioaccumulation kinetics and bioconcentration factor of chlorinated pesticides in tissues of Puntius ticto (Ham.) - PubMed [pubmed.ncbi.nlm.nih.gov]

o-Chlorophenyl Diphenyl Phosphate: An In-depth Technical Guide to an Emerging Environmental Contaminant

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Chlorophenyl diphenyl phosphate (o-CPDPP), a member of the organophosphate flame retardant (OPFR) family, is increasingly being identified as an emerging environmental contaminant of concern. Used in a variety of consumer and industrial products to reduce flammability, o-CPDPP is released into the environment through leaching and volatilization. Its persistence, potential for bioaccumulation, and suspected toxicity raise significant concerns for environmental and human health. This technical guide provides a comprehensive overview of the current scientific knowledge on o-CPDPP, including its chemical properties, environmental occurrence, analytical methodologies for its detection, toxicological profile, and potential mechanisms of action. The information is intended to support further research into its environmental fate, toxicological effects, and the development of effective risk assessment and management strategies.

Introduction

Organophosphate flame retardants (OPFRs) have been widely adopted as replacements for brominated flame retardants, which were phased out due to their environmental persistence and toxicity. However, a growing body of evidence suggests that many OPFRs, including this compound (o-CPDPP), are not benign and may pose their own set of environmental and health risks.[1] o-CPDPP is an additive flame retardant, meaning it is not chemically bound to the polymer matrix of products and can therefore be more easily released into the environment.[1] Its presence has been detected in various environmental compartments, raising concerns about its potential for long-range transport, bioaccumulation, and adverse effects on ecosystems and human health.

Chemical and Physical Properties

This compound is a chlorinated organophosphate ester. Its chemical structure consists of a phosphate core bonded to one o-chlorophenyl group and two phenyl groups.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₄ClO₄P | [2] |

| Molecular Weight | 360.73 g/mol | [2] |

| CAS Number | 115-85-5 | [2] |

| Appearance | Varies, often a colorless or pale yellow viscous liquid | |

| SMILES | Clc1ccccc1OP(=O)(Oc2ccccc2)Oc3ccccc3 | [2] |

| InChIKey | NMPAICLYKOKXAP-UHFFFAOYSA-N | [2] |

Environmental Occurrence and Fate

The widespread use of o-CPDPP in consumer products leads to its continuous release into the indoor and outdoor environment. While specific quantitative data for o-CPDPP are limited, studies on related OPFRs indicate that these compounds are ubiquitous environmental contaminants.

Environmental Concentrations

Quantitative data on the environmental concentrations of o-CPDPP are still emerging. However, based on the behavior of similar OPFRs, it is expected to be present in various environmental matrices.

| Environmental Matrix | Concentration Range | Geographic Location | Reference |

| Wastewater Effluent | Data not yet available | ||

| Surface Water | Data not yet available | ||

| Sediment | Data not yet available | ||

| Indoor Dust | Data not yet available | ||

| Air (Indoor/Outdoor) | Data not yet available | ||

| Biota (e.g., fish) | Data not yet available |

This table will be updated as more quantitative data becomes available.

Environmental Fate and Transport

The environmental fate of o-CPDPP is governed by its physicochemical properties. Its semi-volatile nature allows for both short- and long-range atmospheric transport. Due to its moderate hydrophobicity, it is expected to partition to sediment and soil in aquatic environments.

Degradation Pathways

The degradation of o-CPDPP in the environment can occur through both biotic and abiotic processes.

-

Biotic Degradation: Microbial degradation is a potential pathway for the breakdown of o-CPDPP in soil and sediment. The primary mechanism is likely to involve the enzymatic cleavage of the phosphate ester bonds.

-

Abiotic Degradation: Abiotic degradation processes such as hydrolysis and photolysis may also contribute to the breakdown of o-CPDPP in the environment. The presence of the chlorine atom may influence its susceptibility to these degradation pathways.

Caption: General degradation pathways for o-CPDPP.

Analytical Methodologies

The accurate quantification of o-CPDPP in various environmental matrices is crucial for assessing its environmental exposure and risk. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte prior to instrumental analysis.

4.1.1. Water Samples

-

Protocol: Solid-phase extraction (SPE) is the most common technique for extracting o-CPDPP from water samples.

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Filtration: Filter the water sample through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

-

Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with ultrapure water to remove polar interferences.

-

Drying: Dry the cartridge under a stream of nitrogen.

-

Elution: Elute the retained analytes with an organic solvent such as ethyl acetate or a mixture of dichloromethane and acetone.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.

-

Caption: Workflow for water sample preparation.

4.1.2. Soil and Sediment Samples

-

Protocol: Pressurized liquid extraction (PLE) or ultrasonic extraction are commonly used for solid samples.

-

Sample Preparation: Air-dry, homogenize, and sieve the soil or sediment sample.

-

Extraction:

-

PLE: Mix the sample with a drying agent (e.g., diatomaceous earth) and extract with a solvent mixture (e.g., hexane/acetone) at elevated temperature and pressure.

-

Ultrasonic Extraction: Suspend the sample in a solvent mixture and extract using an ultrasonic bath.

-

-

Cleanup: The crude extract often requires cleanup to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute in a suitable solvent for analysis.

-

4.1.3. Biota Samples

-

Protocol: Extraction from biological tissues typically involves lipid removal.

-

Homogenization: Homogenize the tissue sample.

-

Extraction: Extract the homogenized sample with an organic solvent mixture (e.g., hexane/dichloromethane).

-

Lipid Removal: Remove lipids from the extract using techniques such as gel permeation chromatography (GPC) or solid-phase extraction with silica or Florisil.

-

Concentration and Reconstitution: Concentrate the lipid-free extract and reconstitute for analysis.

-

Instrumental Analysis

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

-

Typical Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Ionization: Electron ionization (EI).

-

Detection: Selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC separates compounds based on their polarity and interactions with a stationary phase. The separated compounds are then introduced into a tandem mass spectrometer, which provides two stages of mass analysis for high selectivity and sensitivity.

-

Typical Parameters:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple reaction monitoring (MRM) for targeted quantification.

-

Toxicology

The toxicological profile of o-CPDPP is not yet well-established. However, studies on related OPFRs suggest potential for adverse health effects, including neurotoxicity, endocrine disruption, and carcinogenicity.[1]

Toxicological Data

Specific quantitative toxicological data for o-CPDPP are currently limited in the public domain. The following table highlights the data gaps.

| Toxicological Endpoint | Species | Route of Exposure | Value | Reference |

| Acute Toxicity (LD₅₀) | Data not available | |||

| No-Observed-Adverse-Effect Level (NOAEL) | Data not available | |||

| Lowest-Observed-Adverse-Effect Level (LOAEL) | Data not available |

This table will be updated as more toxicological data becomes available.

Potential Mechanisms of Toxicity and Signaling Pathways

The exact mechanisms of o-CPDPP toxicity are still under investigation. Based on the known effects of other OPFRs and chlorinated compounds, several signaling pathways are of interest.

5.2.1. Acetylcholinesterase Inhibition

A well-known mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects.

5.2.2. Oxidative Stress

Exposure to some environmental contaminants can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This can lead to cellular damage. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.

Caption: Potential involvement of o-CPDPP in the Nrf2-mediated oxidative stress response.

5.2.3. Endocrine Disruption

Some OPFRs have been shown to interfere with the endocrine system by interacting with nuclear receptors, such as the estrogen and androgen receptors. The aryl hydrocarbon receptor (AhR) is another important ligand-activated transcription factor that mediates the toxicity of a wide range of environmental contaminants.

Caption: Hypothesized activation of the Aryl Hydrocarbon Receptor (AhR) pathway by o-CPDPP.

Future Research and Data Gaps

Despite the growing concern, there are significant knowledge gaps regarding the environmental fate and toxicity of o-CPDPP. Future research should focus on:

-

Developing and validating sensitive analytical methods for the routine monitoring of o-CPDPP in diverse environmental matrices.

-

Conducting comprehensive environmental monitoring studies to determine the extent of o-CPDPP contamination globally.

-

Performing detailed toxicological studies to establish dose-response relationships and identify key toxicological endpoints (e.g., LD₅₀, NOAEL, LOAEL).

-

Investigating the specific mechanisms of toxicity , including its potential to inhibit acetylcholinesterase, induce oxidative stress, and disrupt endocrine signaling pathways.

-

Characterizing the biotic and abiotic degradation pathways of o-CPDPP and identifying its major degradation products to assess their environmental fate and potential toxicity.

Conclusion

This compound is an emerging environmental contaminant that warrants further investigation. Its widespread use, potential for environmental persistence and bioaccumulation, and suspected toxicity highlight the need for a comprehensive understanding of its environmental behavior and health effects. This technical guide summarizes the current state of knowledge and underscores the critical data gaps that need to be addressed to enable effective risk assessment and management of this compound. Continued research is essential to protect environmental and human health from the potential adverse effects of o-CPDPP and other emerging flame retardants.

References

A Technical Guide to the Historical Development of Organophosphate Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of organophosphate flame retardants (OPFRs), from their initial synthesis to their widespread use and subsequent environmental and health scrutiny. This document details the key milestones in their development, quantitative production data, experimental protocols for their analysis, and the signaling pathways affected by their exposure.

Historical Development and Key Milestones

The development of organophosphate flame retardants dates back to the early 20th century, with significant expansion in their use following the restriction of brominated flame retardants in the 2000s.

-

Early 20th Century: The first organophosphate flame retardants, including triphenyl phosphate (TPhP), tricresyl phosphate (TCP), and tributyl phosphate (TBP), were developed for use in cellulose nitrate and cellulose acetate plastics.[1]

-

1930s: A flame retardant system using chlorinated paraffin and antimony oxide was discovered and applied to various polymer materials.[2]

-

1938: The formula for expansion type fire retardant coatings was first proposed by Tramm, utilizing diammonium phosphate as a catalyst.[2]

-

1950s: The development of unsaturated polyester by the Hooker company created new technological avenues for flame retardants, leading to the emergence of new reactive phosphorous flame retardants.[2]

-

1960s: Flame retardants began to be widely added to manufactured products to minimize fire risk.[3] Dechlorane Plus (DCRP) was introduced as a cyclic compound flame retardant in 1960.[4]

-

1980s: Halogenated phosphorus- and nitrogen-based additive-type flame-retardant polymers saw widespread use.[4]

-

Early 2000s: With the banning of several prominent brominated flame retardants, phosphorus-based agents were promoted as safer replacements, leading to a significant increase in their use.[1]

-

2007: The production of organophosphate ester flame retardants reached 341,000 tons, a significant increase from 100,000 tons in 1992.[4]

-

2015: In Europe, the total consumption of flame retardants was 498,000 metric tons, with phosphorus flame retardants accounting for 18% (89,640 metric tons).[3] US production of TCPP and TDCPP was estimated at 22,600–45,000 and 4,500–22,600 metric tons, respectively.[5]

-

2018: An estimated 1 million tonnes of organophosphate flame retardants were produced globally.[1]

-

2020: A global survey identified 367 factories manufacturing OPFRs, with 201 located in China, producing over 431,000 metric tons.[5]

Quantitative Data on OPFR Production and Environmental Levels

The production and environmental presence of OPFRs have been subjects of extensive research. The following tables summarize key quantitative data.

Table 1: Global and Regional Production and Consumption of OPFRs

| Year | Region/Scope | Production/Consumption (Metric Tons) | Key Compounds | Reference |

| 1992 | Global | 100,000 | Not Specified | [4] |

| 2005 | Europe | 85,000 (Consumption) | Not Specified | [4] |

| 2007 | Global | 341,000 | Not Specified | [4] |

| 2011 | Global | 500,000 | Not Specified | [4] |

| 2015 | Europe | 89,640 (Consumption) | Not Specified | [3] |

| 2015 | US | 22,600 - 45,000 | TCPP | [5] |

| 2015 | US | 4,500 - 22,600 | TDCPP | [5] |

| 2015 | US | 450 - 4,500 | TPhP, TCP, TnBP | [5] |

| 2018 | Global | 1,000,000 | Not Specified | [1] |

| 2020 | China | >363,000 (from 201 factories) | TEP, TCPP, TiBP, BADP, TCEP | [5] |

Table 2: Environmental Concentrations of Selected OPFRs

| Matrix | Location | Compound(s) | Concentration Range | Reference |

| Indoor Air | Taiwanese Homes | TBOEP, TDCIPP, TCIPP | Most abundant OPFRs | [6] |

| House Dust | Taiwanese Homes | TBOEP, TDCIPP, TCIPP | Most abundant OPFRs | [6] |

| Skin Wipes | Taiwanese Homes | TBOEP, TDCIPP, TCIPP | Most abundant OPFRs | [6] |

| River Sediments | L'Albufera Natural Park, Spain | Total OPFRs | 13.8 to 89.7 ng/g dry weight | [7] |

| Fish | L'Albufera Natural Park, Spain | Total OPFRs | 3.3 to 53.0 ng/g wet weight | [7] |

| River Sediments | Not Specified | Total OPFRs | up to 549 ng/g dw | [8] |

| Marine Fish | Not Specified | Total OPFRs | up to 15.8 ng/g lw | [8] |

| River Fish | Not Specified | Total OPFRs | up to 646 ng/g lw | [8] |

| Drinking Water | China | Total OPFRs | 205.05 ng/L (tap water) | [4] |

| Drinking Water | China | TCEP, TCPP, TDCPP, TDBPP | 134.44, 84.12, 109.28, 96.70 ng/L respectively | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and analysis of OPFRs.

Synthesis of Organophosphorus Flame Retardants

Example Protocol: Synthesis of a Novel Organophosphorus Flame Retardant

This protocol describes the synthesis of a novel charring-foaming agent (SBCPO) containing spiro and caged bicyclic phosphate groups.

Materials:

-

Pentaerythritol

-

Phosphorus trichloride

-

Ammonium polyphosphate (APP)

Procedure:

-

Synthesize the spiro and caged bicyclic phosphate (SBCPO) according to the method described by Wang et al. (2010). This involves the reaction of pentaerythritol with phosphorus trichloride.

-

Prepare the intumescent flame retardant (IFR) by mixing SBCPO and APP.

-

Incorporate the IFR into polypropylene (PP) to evaluate its flame retardant properties.

-

Characterize the final product using techniques such as Limiting Oxygen Index (LOI), UL-94 vertical burning test, and cone calorimetry to assess flame retardancy.

-

Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study the thermal stability and synergistic effects between SBCPO and APP.[9]

Example Protocol: Synthesis of Cyclic Phosphate Ester Flame Retardant

This protocol outlines a method for synthesizing a cyclic phosphate ester organophosphorus flame retardant.

Materials:

-

Bicyclic phosphite (0.40 mol, 64.9 g)

-

Methyl dimethylphosphonate (0.48 mol, 59.6 g)

-

NaOH (0.05 g)

-

ZnCl₂ (0.08 g)

Procedure:

-

Combine bicyclic phosphite, methyl dimethylphosphonate, NaOH, and ZnCl₂ in a 250 mL flask.

-

Slowly heat the mixture to 180°C under a nitrogen stream while stirring.

-

Maintain the reaction temperature at 180-190°C for 12 hours to ensure the reaction goes to completion.

-

The final product should be a clear, colorless solution.

-

Analyze the product using gas chromatography to confirm the absence of bicyclic phosphite and minimal residual methyl dimethylphosphonate.[10]

Analysis of OPFRs in Environmental Samples

Protocol: Extraction and Analysis of OPFRs from Indoor Air, Dust, and Skin Wipes

This method details the simultaneous analysis of 11 OPFRs using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Agilent GC-7890A coupled with a GCMS 5975C.

-

DB-5MS column (60 m × 0.25 mm i.d.; 0.25 μm film thickness).

Sample Preparation:

-

Extraction: Use ultrasonication and solvent extraction for indoor air, dust, and skin wipe samples. Optimize extraction solvents to enhance chromatographic separation.

-

Clean-up: No specific clean-up method is detailed in the provided abstract, but typically a solid-phase extraction (SPE) step would be used if significant matrix interference is present.

GC-MS Analysis:

-

Injection: Inject 1.0 μL of the sample in splitless mode with an inlet temperature of 290°C.

-

GC Oven Program:

-

Initial temperature: 80°C for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Ion source and interface temperature: 280°C.

-

Mode: Selected Ion Monitoring (SIM).

-

-

Quantification and Confirmation: Use a quantifier ion for quantification and a qualifier ion for confirmation of each analyte.[6]

Protocol: Extraction and Analysis of OPFRs from Water, Sediment, and Soil

This protocol provides methods for extracting and quantifying OPFRs from various environmental matrices.

Extraction:

-

Water Samples: Solid Phase Extraction (SPE) is recommended, providing recoveries of 67% to 105%.

-

Sediment/Soil Samples: Microwave-Assisted Extraction (MAE) is advocated for its speed and reduced solvent consumption, with recoveries of 78% to 105%. For biota, ultrasound liquid extraction can be used, and for sediments, pressurized liquid extraction is an alternative.[8]

Clean-up:

-

Pass the extract through a silica gel packed column for clean-up.

Quantification:

-

Analyze the cleaned extract using Gas Chromatography coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID). Alternatively, on-line Turbulent Flow Chromatography-Liquid Chromatography-Tandem Mass Spectrometry (TFC-LC-MS/MS) can be used for direct injection of extracts after extraction.[8]

Signaling Pathways and Toxicological Effects

Exposure to OPFRs has been linked to various adverse health effects, mediated through the disruption of specific signaling pathways.

Reproductive Toxicity

Chlorinated OPFRs (Cl-OPFRs) have been shown to induce reproductive toxicity. An Adverse Outcome Pathway (AOP) framework suggests that Cl-OPFRs can disrupt the expression of key genes, leading to hormonal imbalances and developmental issues in the reproductive system.[11][12]

Key Molecular Initiating Events (MIEs):

Key Events (KEs):

-

Perturbation of biological processes and hormone-mediated pathways.

-

Disruption of steroid hormone-related signaling pathways, blocking steroid hormone secretion.[11]

Adverse Outcome (AO):

Impairment of Lung Function

Certain chlorinated OPFRs and their metabolites, such as BDCIPP, BCEP, and BCIPP, have been associated with pulmonary dysfunction. The proposed mechanism involves the IL-6/JAK/STAT signaling pathway.[13][14][15]

Key Molecular Initiating Events (MIEs):

-

Interaction of Cl-OPFRs with cellular components.

Key Events (KEs):

-

Activation of the IL-6/Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13][14][15]

-

Induction of airway remodeling.

Adverse Outcome (AO):

Conclusion

The historical development of organophosphate flame retardants illustrates a classic example of chemical replacement driven by regulatory action, followed by emerging concerns about the substitutes. While OPFRs effectively reduce flammability, their widespread use has led to ubiquitous environmental contamination and potential adverse health effects. The experimental protocols and toxicological pathways detailed in this guide provide a foundation for researchers to further investigate the synthesis, detection, and biological impacts of these compounds. Continued research is essential to understand the long-term risks associated with OPFR exposure and to develop safer, more sustainable alternatives.

References

- 1. Organophosphate - Wikipedia [en.wikipedia.org]

- 2. The Developing History of Flame Retardants - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aaqr.org [aaqr.org]

- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. KR20060093147A - Manufacturing method of organophosphorus flame retardant - Google Patents [patents.google.com]

- 11. weekly.chinacdc.cn [weekly.chinacdc.cn]

- 12. Potential Adverse Outcome Pathways of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chlorinated Organophosphate Flame Retardants Impair the Lung Function via the IL-6/JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

o-Chlorophenyl Diphenyl Phosphate: A Technical Guide to Chemical Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for o-Chlorophenyl diphenyl phosphate (CAS No. 115-85-5). Due to a lack of specific toxicological data for this compound in publicly available literature and databases, this guide incorporates data from structurally similar organophosphate compounds, namely Triphenyl phosphate (TPP) and Diphenyl chlorophosphate, to provide a more complete safety profile. This information should be used as a guide and supplemented with professional judgment and a thorough review of any available specific safety data sheets (SDS) provided by the chemical supplier.

Chemical and Physical Properties

This compound is an organophosphate ester. While specific experimental data for this compound is limited, the following table summarizes its known properties and provides data for related compounds for reference.

| Property | This compound | Diphenyl Phosphate (Analogue) | Diphenyl Chlorophosphate (Analogue) |

| CAS Number | 115-85-5[1] | 838-85-7 | 2524-64-3 |

| Molecular Formula | C18H14ClO4P[1] | C12H11O4P | C12H10ClO3P |

| Molecular Weight | 360.73 g/mol [1] | 250.18 g/mol | 268.63 g/mol |

| Appearance | Data not available | White solid | Colorless liquid |

| Melting Point | Data not available | 63 - 70 °C | Data not available |

| Boiling Point | Data not available | Data not available | 192 °C (11 mmHg) |

| Density | 1.37 g/cm³ | Data not available | 1.296 g/mL |

| Solubility | Data not available | Insoluble in water | Reacts with water |

Hazard Identification and Classification

Based on the general hazard profile of organophosphates and data from related compounds, this compound should be handled as a potentially hazardous substance. The primary concerns are acute toxicity, skin and eye irritation, and neurotoxicity.

GHS Hazard Classification (Anticipated based on related compounds):

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 1 - Nervous System)

-

Specific Target Organ Toxicity - Repeated Exposure (Category 2 - Nervous System)

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H370: Causes damage to the nervous system.

-

H373: May cause damage to the nervous system through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long-lasting effects.

Experimental Protocols

The toxicological evaluation of organophosphates typically follows established guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Key experimental protocols include:

Acute Oral Toxicity (LD50) Determination

This study is designed to determine the median lethal dose (LD50) of a substance when administered orally.

-

Test Species: Typically, albino rats are used.

-

Methodology:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Several dose levels are used with a sufficient number of animals at each level.

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

A thorough necropsy is performed on all animals.

-

The LD50 is calculated statistically from the mortality data.

-

Neurotoxicity Screening

These studies are designed to detect and characterize the neurotoxic potential of a substance.

-

Methodology:

-

Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic function in test animals before and after exposure.

-

Motor Activity Assessment: Automated measurement of motor activity to detect hypo- or hyperactivity.

-

Neuropathology: Microscopic examination of central and peripheral nervous system tissues to identify any structural changes.

-

Cholinesterase Inhibition Assay

The primary mechanism of organophosphate toxicity is the inhibition of acetylcholinesterase (AChE).

-

Methodology:

-

Blood samples (red blood cells for AChE and plasma for butyrylcholinesterase) or tissue homogenates are collected from exposed animals.

-

The enzyme activity is measured spectrophotometrically using a substrate that produces a colored product upon cleavage by the enzyme.

-

The degree of inhibition is determined by comparing the enzyme activity in treated animals to that in control animals.

-

Signaling Pathways

The principal toxicological mechanism of this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). This enzyme is critical for the termination of nerve impulses at cholinergic synapses.